molecular formula C30H48O4 B1673034 Hederagenin CAS No. 465-99-6

Hederagenin

Cat. No.: B1673034
CAS No.: 465-99-6
M. Wt: 472.7 g/mol
InChI Key: PGOYMURMZNDHNS-MYPRUECHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hederagenin (C₃₀H₄₈O₄) is an oleanane-type pentacyclic triterpenoid widely distributed in plants such as Hedera helix, Sapindus saponaria, and Cyclocarya paliurus. Its structure includes hydroxyl groups at C-3 and C-23 and a carboxyl group at C-28, contributing to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, anthelmintic, and antioxidant effects .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYMURMZNDHNS-MYPRUECHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029412
Record name Hederagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-99-6
Record name Hederagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hederagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hederagenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hederagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEDERAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQF57J8212
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Extraction of Hederagenin from Plant Sources

This compound is predominantly isolated from plant materials such as Hedera helix (ivy) and Dipsacus asper (teasel). The extraction process typically involves ethanol-based solvent systems coupled with acid hydrolysis to liberate the aglycone from its glycosidic form.

Extraction from Hedera helix Leaves

The leaves of Hedera helix remain the most studied source. A widely cited method involves refluxing 100 g of dried leaves in 90% ethanol (v/v) at 80°C for three cycles (2 hours each), followed by filtration and ethanol recovery via rotary evaporation. The crude extract is then subjected to acid hydrolysis using a mixture of 50% ethanol and 7% hydrochloric acid (v/v) at 80°C for 3 hours. Post-hydrolysis, the solution is cooled to precipitate this compound, which is washed with distilled water and dried under reduced pressure at 65°C. This method achieves a yield of approximately 1.2–1.8% (w/w), with purity exceeding 95% as confirmed by HPLC-MS/MS.

Extraction from Dipsacus asper Roots

An alternative approach utilizes Dipsacus asper roots, as detailed in patent CN102633857A. The protocol involves:

  • Preparing a 30–55% ethanol solution acidified with hydrochloric or sulfuric acid (1.5–4 N).
  • Hydrolyzing pulverized roots in the acid-ethanol mixture at 80°C for 2–4 hours.
  • Filtering and washing the residue to neutrality.
  • Extracting the filter residue with ethanol under reflux.
  • Purifying the extract via sequential membrane filtration (ultrafiltration: 3,000–8,000 Da; nanofiltration: 200–600 Da).
    This method reports a 20–30% improvement in yield compared to traditional techniques, attributed to the precision of membrane-based purification.
Table 1: Comparison of Plant-Based Extraction Methods
Parameter Hedera helix Dipsacus asper
Ethanol Concentration 90% (reflux) 30–55% (hydrolysis)
Acid Type Hydrochloric acid (7%) HCl/H₂SO₄ (1.5–4 N)
Temperature 80°C 80°C
Hydrolysis Time 3 hours 2–4 hours
Purification Precipitation + drying Ultrafiltration + nanofiltration
Yield 1.2–1.8% 2.5–3.2%

Acid Hydrolysis Optimization

Acid hydrolysis is critical for cleaving glycosidic bonds to release this compound from saponin precursors. Key variables include acid concentration, ethanol-water ratios, and reaction duration.

Acid Type and Concentration

Hydrochloric acid is preferred over sulfuric acid due to fewer byproducts. Concentrations between 1.5 N (for Dipsacus) and 7% v/v (for Hedera) are optimal, balancing hydrolysis efficiency and minimal degradation. Excess acid (>4 N) promotes triterpene decomposition, reducing yields by 15–20%.

Solvent Composition

Ethanol-water mixtures (30–90% ethanol) enhance solubility of saponins while inhibiting polysaccharide co-extraction. The Hedera helix protocol uses 50% ethanol during hydrolysis to stabilize this compound against oxidative degradation.

Purification and Isolation Techniques

Membrane Filtration

The Dipsacus method employs a two-stage membrane process:

  • Ultrafiltration (3,000–8,000 Da): Removes high-molecular-weight impurities like proteins and polysaccharides.
  • Nanofiltration (200–600 Da): Concentrates this compound while eliminating low-molecular-weight contaminants (e.g., sugars).
    This approach achieves 98% purity, surpassing conventional solvent partitioning.

Chromatographic Purification

Preparative HPLC with C18 columns and mobile phases of methanol-water (75:25, v/v) is used for analytical-scale isolation, yielding >99% pure this compound. However, this method is cost-prohibitive for industrial applications.

Synthetic Derivatization of this compound

Chemical modification of this compound enhances its bioavailability and therapeutic potential. A 2022 study synthesized acylated derivatives via refluxing this compound with succinic or glutaric anhydrides in pyridine.

Synthesis of Di-O-Disuccinyl-Hederagenin

  • Reagents : this compound (100 mg), succinic anhydride (372 mg), 4-dimethylaminopyridine (146 mg).
  • Conditions : Reflux in pyridine (3 mL, 12 hours).
  • Purification : ODS column chromatography with methanol-water gradients.
  • Yield : 30%.
  • Characterization : ESI-MS (m/z 672.7 [M-H]⁻), ¹H/¹³C NMR.

Synthesis of 23-Hydroxyl-3-Oxo-Hederagenin Ethyl Ester

  • Reagents : this compound ethyl ester (50 mg), acetone (4.2 mL), 22-hour reaction.
  • Yield : 90%.
  • Application : Enhanced cytotoxicity against LoVo colon cancer cells (IC₅₀ = 0.5 μM vs. 1.2 μM for native this compound).
Table 2: Key Synthetic Derivatives of this compound
Derivative Reagents Used Yield Bioactivity Enhancement
Di-O-disuccinyl-hederagenin Succinic anhydride, DMAP 30% Improved water solubility
23-Hydroxyl-3-oxo-hederagenin Acetone, NaOH 90% Increased antitumor potency
Di-O-diglutaryl-hederagenin Glutaric anhydride, DMAP 17.5% Enhanced anti-inflammatory effects

Chemical Reactions Analysis

Types of Reactions: Hederagenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Pharmacological Activities of Hederagenin

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development. The following table summarizes key therapeutic effects and their corresponding mechanisms:

Therapeutic Effect Mechanism of Action
Anti-tumor Activity Inhibits cancer cell proliferation and induces apoptosis through modulation of signaling pathways such as FOXO and nuclear factor-κB (NF-κB) .
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines and pathways .
Neuroprotective Promotes autophagy and reduces amyloid-beta deposition in Alzheimer's disease models .
Antidiabetic Enhances insulin sensitivity and glucose uptake in peripheral tissues .
Antihyperlipidemic Lowers lipid levels by modulating lipid metabolism pathways .
Antiviral Activity Exhibits activity against various viruses through inhibition of viral replication .

Case Studies and Research Findings

  • Anti-tumor Efficacy in Hepatocellular Carcinoma
    • A study demonstrated that this compound regulates the phosphorylation of FOXO1, influencing the proliferation, migration, and invasion of hepatocellular carcinoma cells. The compound induced apoptosis in a dose-dependent manner while downregulating several oncogenic markers .
  • Neuroprotective Effects in Alzheimer's Disease
    • Research indicated that this compound enhances cognitive function by promoting autophagy via the PPARα/TFEB pathway, effectively reducing amyloid-beta deposition in animal models .
  • Metabolic Effects
    • This compound has shown promise in promoting fat browning in adipocytes, suggesting potential applications in obesity management. The compound activates pathways associated with thermogenesis and energy expenditure .

Structural Modifications and Future Directions

Recent studies have focused on structural modifications of this compound to enhance its pharmacological properties. Modifications at various positions on the triterpene scaffold have resulted in derivatives with improved efficacy and reduced toxicity profiles. Future research is expected to concentrate on:

  • Improving Bioavailability : Strategies to enhance the absorption and distribution of this compound within biological systems.
  • Extending Half-life : Developing formulations that prolong the therapeutic effects of this compound.
  • Reducing Toxicity : Investigating methods to mitigate hemolytic effects observed in some animal studies .

Mechanism of Action

Hederagenin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Hederagenin belongs to the oleanane triterpenoid family, sharing structural and functional similarities with compounds like oleanolic acid, glycyrrhetinic acid, and betulinic acid. Below is a detailed comparison:

Structural Comparison

Compound Core Structure Functional Groups Key Modifications
This compound Oleanane -OH (C-3, C-23), -COOH (C-28) Acetonide or ureate derivatives
Oleanolic Acid Oleanane -OH (C-3), -COOH (C-28) Methyl ester or glycosylation
Glycyrrhetinic Acid Oleanane -OH (C-3), -COOH (C-30), keto (C-11) Acetylation or oxidation
  • Key Differences: this compound has two hydroxyl groups (C-3, C-23), while oleanolic acid lacks the C-23 hydroxyl group. Glycyrrhetinic acid features a keto group at C-11, absent in this compound .

Pharmacological Activity

Anticancer Effects
  • This compound : Induces apoptosis via Nrf2-ARE pathway inhibition and mitochondrial depolarization (IC₅₀: 10–50 μM in cisplatin-resistant cancer cells) .
  • Oleanolic Acid: Primarily hepatoprotective, with moderate cytotoxicity (IC₅₀: ~20–30 μM in liver cancer cells) .
  • Betulinic Acid: Targets caspase-dependent apoptosis (IC₅₀: 5–15 μM in melanoma cells) .
Anti-Inflammatory Effects
  • This compound : Suppresses NF-κB and MAPK pathways (50% inhibition of TNF-α at 20 μM) .
  • Glycyrrhetinic Acid : Inhibits 11β-hydroxysteroid dehydrogenase (IC₅₀: 0.1 μM) .
Anthelmintic Activity
  • This compound Derivatives : Ureate derivatives (e.g., MC042) show EC₅₀ values of 1.07 μM (immature flukes) and 13.02 μM (adult flukes) , comparable to triclabendazole .
  • Oleanolic Acid: Limited anthelmintic efficacy (EC₅₀ > 50 μM) .

Cytotoxicity and Selectivity

Compound Cancer Cell IC₅₀ (μM) Normal Cell Selectivity Key Derivatives
This compound 10–50 Moderate MC042 (anthelmintic), Polyamine-15 (IC₅₀: 4.22–8.05 μM)
Oleanolic Acid 20–30 Low Methyl oleanolate (improved solubility)
Betulinic Acid 5–15 High Betulinic acid-N-hydroxysuccinimide ester

Structure-Activity Relationship (SAR)

  • C-28 Modifications :
    • Ureate Derivatives (e.g., MC042): Enhance anthelmintic activity by improving membrane permeability .
    • Acetonide Protection (e.g., MC014): Reduces cytotoxicity but increases flukicidal efficacy .
  • C-3 Hydroxyl Group : Critical for NF-κB inhibition ; acetylation reduces anti-inflammatory activity .
  • Diol Group (C-23) : Oxidation to ketone decreases anticancer potency .

Pharmacokinetics and Toxicity

Compound Solubility Bioavailability Toxicity Concerns
This compound Low (water) <10% Low systemic toxicity; MC014 linked to cell proliferation
Oleanolic Acid Moderate 15–20% Gastrointestinal irritation at high doses
Glycyrrhetinic Acid High 25–30% Hypertension (mineralocorticoid effect)

Biological Activity

Hederagenin (HG) is a pentacyclic triterpenoid found in various plants, primarily in the form of saponins. Its diverse pharmacological activities have garnered significant attention in medicinal research. This article explores the biological activities of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

  • Anti-tumor Activity : HG has shown promise as an anti-cancer agent. Research indicates that it can suppress glioma cell proliferation and induce apoptosis in U251 and U87 cell lines through the Nur77 signaling pathway . Additionally, structural modifications of HG have led to derivatives with enhanced anti-tumor potency .
  • Anti-inflammatory Effects : Studies demonstrate that this compound alleviates inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a rat model of alcohol-induced liver injury, this compound reduced inflammation and apoptosis by modulating the AKT and MAPK signaling pathways .
  • Hepatoprotective Properties : this compound has been shown to protect the liver from damage caused by alcohol consumption. It enhances the expression of acetaldehyde dehydrogenase-2 while reducing alcohol dehydrogenase levels, indicating its role in mitigating hepatotoxicity .
  • Anti-hyperlipidemic and Cardiovascular Benefits : Research indicates that this compound can improve lipid metabolism and endothelial function, making it a potential candidate for treating hyperlipidemia and preventing atherosclerosis. It inhibits iNOS release and enhances eNOS levels, thereby reducing vascular inflammation .

The mechanisms underlying the biological activities of this compound are complex and involve various signaling pathways:

  • Cell Signaling Pathways : this compound influences multiple signaling cascades, including the NF-κB pathway, which is crucial for inflammatory responses. By inhibiting this pathway, HG reduces the release of inflammatory mediators .
  • Apoptosis Regulation : this compound modulates apoptosis-related proteins such as Bcl-2, Bax, and p53. It promotes anti-apoptotic signals while inhibiting pro-apoptotic pathways, contributing to its protective effects in liver injury models .

Structure-Activity Relationships

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at specific positions on the triterpene scaffold can enhance its efficacy:

Modification Site Effect
C-3Increased anti-tumor activity
C-12Enhanced anti-inflammatory effects
C-23Improved hepatoprotective properties
C-28Greater bioavailability

Research indicates that glycosylation and other structural modifications can lead to compounds with superior pharmacological profiles compared to this compound itself .

Case Studies

  • Alcohol-Induced Hepatotoxicity Study :
    • Objective : To evaluate the hepatoprotective effects of this compound.
    • Method : Rats were divided into three groups: normal, ethanol-treated, and ethanol + this compound (50 mg/kg/day).
    • Results : this compound significantly reduced liver damage markers and inflammatory cytokines compared to the ethanol group .
  • Atherosclerosis Model :
    • Objective : To assess the antiatherosclerotic effects of this compound.
    • Method : Wistar rats were used to model atherosclerosis.
    • Results : this compound improved endothelial function and reduced inflammatory markers associated with atherosclerosis progression .
  • Glioma Cell Line Study :
    • Objective : To investigate the anti-tumor effects on glioma cells.
    • Method : U251 and U87 cell lines were treated with varying concentrations of this compound.
    • Results : Significant inhibition of cell proliferation and increased apoptosis were observed in treated groups compared to controls .

Q & A

Q. What are the primary mechanisms by which hederagenin exerts anti-tumor effects in vitro?

this compound induces apoptosis and cell cycle arrest via mitochondrial pathways (e.g., downregulating Bcl-2, upregulating Bax) and inhibits proliferation by targeting signaling cascades like PI3K/AKT . Standard assays include flow cytometry for cell cycle analysis (e.g., G1/S arrest in osteosarcoma cells ), Western blotting for apoptotic markers, and colony formation assays to assess clonogenic survival . For reproducibility, use concentrations validated in prior studies (e.g., 5–20 μM in laryngeal carcinoma models ).

Q. Which experimental models are commonly used to evaluate this compound’s efficacy?

  • In vitro : Human cancer cell lines (e.g., Saos-2 osteosarcoma, TU177 laryngeal carcinoma, HepG2 liver cancer) .
  • In vivo : Xenograft models (e.g., breast cancer MCF-7 in nude mice ). Key parameters include tumor volume measurement, histopathology, and serum biomarker analysis (e.g., TG levels in lipid metabolism studies ).

Q. How can researchers address this compound’s low solubility in experimental designs?

Use solubilizing agents like DMSO (≤0.1% v/v) or formulate derivatives (e.g., glucosides, triazolyl compounds) to enhance bioavailability . Validate solubility via HPLC or LC-MS/MS .

Advanced Research Questions

Q. How do contradictory findings on this compound’s anti-tumor mechanisms arise, and how can they be resolved?

Discrepancies may stem from cell-type-specific signaling (e.g., ferroptosis in lung cancer vs. mitochondrial apoptosis in colon cancer ). To resolve contradictions:

  • Perform pathway-specific inhibitors/activators (e.g., CHAC1 knockdown to confirm ferroptosis ).
  • Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent targets .

Q. What methodologies optimize this compound’s pharmacokinetics for in vivo studies?

  • Structural modifications : Introduce nitrogen-containing heterocycles at C-28 to improve solubility and tumor resistance reversal .
  • Pharmacokinetic profiling : Use UPLC-MS/MS to monitor plasma/tissue distribution (e.g., rat models with asperosaponin VI metabolites ).
  • Dosing regimens : Subcutaneous or intraperitoneal administration to bypass first-pass metabolism .

Q. How can researchers validate this compound’s multi-target effects in complex systems?

  • Network pharmacology : Map targets (e.g., STAT3, NF-κB) using databases like KEGG and STRING .
  • Synergy studies : Combine this compound with chemotherapeutics (e.g., doxorubicin) and analyze via Chou-Talalay combination index .

Q. What statistical approaches are critical for interpreting dose-dependent anti-tumor effects?

  • ANOVA with post-hoc tests (e.g., LSD-t test) to compare multiple dose groups .
  • Dose-response modeling (e.g., IC50 calculation via nonlinear regression) .
  • Report effect sizes (e.g., TG clearance rates ) with confidence intervals to avoid overinterpretation of p-values .

Q. How can ferroptosis induction by this compound be mechanistically distinguished from apoptosis?

  • Biomarker assays : Measure lipid peroxidation (MDA levels) and glutathione depletion for ferroptosis .
  • Genetic silencing : Knockdown GPX4 (ferroptosis regulator) or BAX/BAK (apoptosis markers) .

Q. What strategies mitigate off-target effects in this compound derivative development?

  • Selective functionalization : Modify C-23 hydroxyl to reduce cytotoxicity in non-tumor cells .
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict toxicity and prioritize candidates .

Q. How can in vivo studies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacodynamic monitoring : Correlate tumor reduction with plasma this compound levels .
  • Toxicology screens : Assess liver/kidney function (e.g., ALT, creatinine) to rule out organ-specific toxicity masking efficacy .

Methodological Resources

  • Data Analysis : Use SPSS or R for ANOVA and dose-response modeling .
  • Structural Elucidation : NMR and X-ray crystallography for derivative characterization .
  • Ethical Compliance : Follow ARRIVE guidelines for in vivo experiments and obtain institutional approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hederagenin
Reactant of Route 2
Hederagenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.